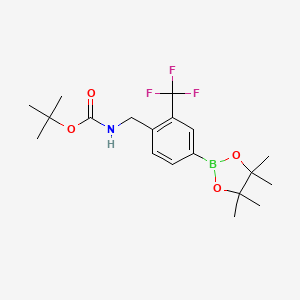
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate is a complex organic compound that features a tert-butyl group, a dioxaborolane ring, and a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
Preparation Methods
The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate typically involves multiple steps. One common method involves the reaction of a benzyl alcohol derivative with tert-butyl chloroformate to form the benzylcarbamate intermediate. This intermediate is then reacted with a boronic acid derivative under specific conditions to introduce the dioxaborolane ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dioxaborolane ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents like halides or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with biomolecules, making it useful in bioconjugation and drug delivery. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can affect its distribution and activity in biological systems.
Comparison with Similar Compounds
Similar compounds include other benzylcarbamates and dioxaborolane derivatives. Compared to these, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate is unique due to the presence of both the trifluoromethyl group and the dioxaborolane ring, which confer distinct reactivity and stability properties. Other similar compounds might include:
- Benzylcarbamate derivatives without the dioxaborolane ring.
- Dioxaborolane compounds without the trifluoromethyl group.
These comparisons highlight the unique combination of functional groups in tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C19H27BF3NO4 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H27BF3NO4/c1-16(2,3)26-15(25)24-11-12-8-9-13(10-14(12)19(21,22)23)20-27-17(4,5)18(6,7)28-20/h8-10H,11H2,1-7H3,(H,24,25) |
InChI Key |
IXYBMOSIINMKBX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)







![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)




